4-(1,3-Thiazol-5-yl)-1,2,3,6-tetrahydropyridinedihydrochloride
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Overview
Description
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine moiety. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the formation of the thiazole ring followed by the fusion with the tetrahydropyridine moiety. One common method includes the reaction of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The tetrahydropyridine moiety can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the tetrahydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins . This interaction can lead to various physiological effects, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride apart is its unique combination of the thiazole ring with the tetrahydropyridine moiety, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H12Cl2N2S |
---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1,5-6,9H,2-4H2;2*1H |
InChI Key |
HERVSVMDAVXJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CN=CS2.Cl.Cl |
Origin of Product |
United States |
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